3-Hydroxy-3-methylnonylamine
Description
The compound 3-Hydroxy-3-methylnonylamine is a branched aliphatic amine with a hydroxyl group and a methyl group at the third carbon of a nine-carbon chain. However, none of the provided evidence references this compound, its synthesis, or its properties.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
1-amino-3-methylnonan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-3-4-5-6-7-10(2,12)8-9-11/h12H,3-9,11H2,1-2H3 |
InChI Key |
DHUFMFSTBBYTIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(CCN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes references to unrelated compounds:
- 3-Chloro-N-phenyl-phthalimide (): A chlorinated aromatic compound used in polymer synthesis, structurally distinct from aliphatic amines.
- 3-Chlorophenylmethylamine (): A chlorinated aromatic amine, differing significantly in chain length and functional groups.
- (3-Phenyloxolan-3-yl)methanamine hydrochloride (): A cyclic ether-containing amine, lacking the hydroxy and methyl substituents on a long aliphatic chain.
Key Limitations in Comparison:
- No data on 3-Hydroxy-3-methylnonylamine’s solubility, boiling/melting points, reactivity, or biological activity.
- No structural analogs (e.g., 3-hydroxy-3-methyloctylamine or 3-hydroxy-3-methyldecylamine) are mentioned in the evidence.
- No experimental or computational studies comparing its properties to other branched amines.
Hypothetical Analysis Based on Structural Features
While speculative (due to lack of evidence), amines with similar branching or hydroxyl groups might share traits such as:
- Steric effects : The methyl group at C3 may influence reactivity in nucleophilic substitutions or catalytic reactions.
Required Data for a Comprehensive Comparison
A meaningful analysis would require:
- Physicochemical Data : Melting/boiling points, logP, pKa.
- Synthetic Routes : Comparison to methods for analogous amines (e.g., 3-hydroxy-3-methyloctylamine).
- Biological Activity : Toxicity, antimicrobial, or pharmacological profiles.
- Industrial Applications : Use in surfactants, polymers, or agrochemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
